molecular formula C11H16Cl2N4 B6183638 4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride CAS No. 2624130-05-6

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride

Cat. No. B6183638
CAS RN: 2624130-05-6
M. Wt: 275.2
InChI Key:
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Description

The compound “4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride” belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of imidazo[1,2-a]pyrimidine, which has been studied for its inhibitory performance against mild steel corrosion in HCl solution .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable method to deal with quantum chemical problems .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have shown outstanding inhibition performance against mild steel corrosion in 1 mol L −1 HCl solution . The inhibition efficiency achieved 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L −1 . Electrochemical methods showed that DPIP and OPIP behaved as mixed-type inhibitors .

Mechanism of Action

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives is achieved through surface adsorption . The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group (s) with a heteroatom (s) (N, P, O, or S) containing lone pair electrons . The combination between the molecule and the metal surface can also be achieved through the interaction between the delocalized “π” electron of the double bond or aromatic ring and the “d” orbital of the metal .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride' involves the reaction of imidazo[1,2-a]pyrimidine with piperidine in the presence of a suitable catalyst and subsequent treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "Imidazo[1,2-a]pyrimidine", "Piperidine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Imidazo[1,2-a]pyrimidine is reacted with piperidine in the presence of a suitable catalyst to obtain the intermediate product.", "Step 2: The intermediate product is treated with hydrochloric acid to obtain the dihydrochloride salt of the final product.", "Step 3: The dihydrochloride salt is purified by recrystallization to obtain the final product in pure form." ] }

CAS RN

2624130-05-6

Product Name

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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